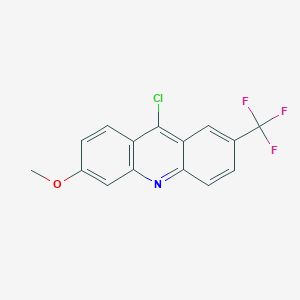
9-Chloro-6-methoxy-2-(trifluoromethyl)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-6-methoxy-2-(trifluoromethyl)acridine: is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied for their unique physical and chemical properties, which include applications in pharmaceuticals, dyes, and fluorescent materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine typically involves the chlorination and methoxylation of acridine derivatives. One common method includes the reaction of 6,9-dichloro-2-methoxyacridine with trifluoromethylating agents under controlled conditions . The reaction conditions often involve the use of phenol and ammonium carbonate to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine is used as a precursor for the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: This compound is studied for its interactions with DNA and proteins. It can intercalate into DNA, making it useful in molecular biology research for studying DNA-protein interactions and as a fluorescent probe .
Medicine: In medicine, acridine derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and antiviral activities. Their ability to intercalate into DNA and inhibit enzymes like topoisomerase makes them promising candidates for drug development .
Industry: Industrially, this compound is used in the production of dyes and fluorescent materials. Its unique optical properties make it suitable for applications in laser technologies and as a fluorescent marker in various industrial processes .
作用机制
The mechanism of action of 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting transcription and replication processes. The compound can also inhibit enzymes such as topoisomerase, which are essential for DNA replication and repair . These interactions lead to the disruption of cellular processes, making it effective in anticancer and antimicrobial applications.
相似化合物的比较
9-Amino-6-chloro-2-methoxyacridine: Known for its DNA intercalation properties and used as a fluorescent probe.
6,9-Dichloro-2-methoxyacridine: Used as an intermediate in the synthesis of other acridine derivatives.
9-Phenylacridine: Studied for its anticancer properties and used in the development of therapeutic agents.
Uniqueness: 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique structural feature contributes to its potent biological activities and makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
811432-17-4 |
|---|---|
分子式 |
C15H9ClF3NO |
分子量 |
311.68 g/mol |
IUPAC 名称 |
9-chloro-6-methoxy-2-(trifluoromethyl)acridine |
InChI |
InChI=1S/C15H9ClF3NO/c1-21-9-3-4-10-13(7-9)20-12-5-2-8(15(17,18)19)6-11(12)14(10)16/h2-7H,1H3 |
InChI 键 |
WSSIZXVQVDPAJB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


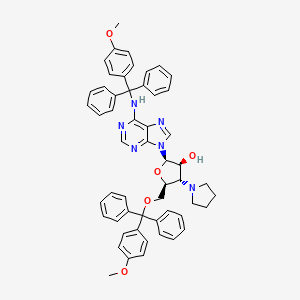
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
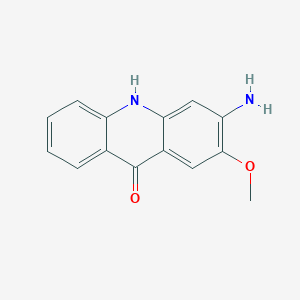
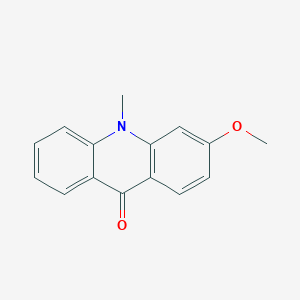
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)
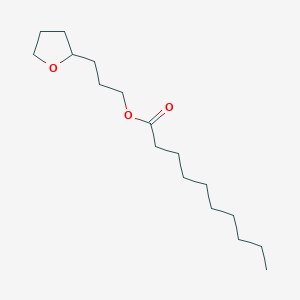
![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)


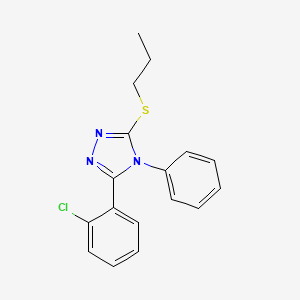
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)
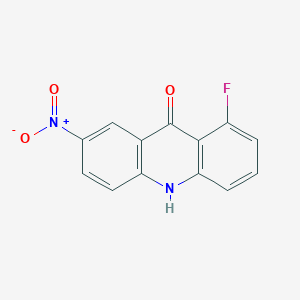
![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
